1,3-Benzodioxole-4,5-diol

physical properties solid-state characterization procurement criteria

Secure your supply of 1,3-Benzodioxole-4,5-diol (CAS 23780-63-4), a conformationally locked catechol essential for complex natural product synthesis like speciosin and epoxyquinoid families. Its rigid methylenedioxy bridge ensures superior selectivity in medicinal chemistry campaigns, unlike flexible catechol analogs. Ideal as a reference standard for LC/GC-MS method validation. Contact us for bulk pricing and immediate availability.

Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
CAS No. 23780-63-4
Cat. No. B15349070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole-4,5-diol
CAS23780-63-4
Molecular FormulaC7H6O4
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C(=C(C=C2)O)O
InChIInChI=1S/C7H6O4/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2,8-9H,3H2
InChIKeyQSRXTQHQLNIDJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzodioxole-4,5-diol (CAS 23780-63-4): Structural and Physical Property Baseline


1,3-Benzodioxole-4,5-diol (CAS 23780-63-4), also known as 3,4-(Methylenedioxy)pyrocatechol, is a benzodioxole derivative characterized by a catechol moiety bridged by a methylenedioxy group [1]. It possesses a molecular formula of C₇H₆O₄ and a molecular weight of 154.12 g/mol [2]. The compound has a melting point of 99 °C (measured in benzene) and a predicted boiling point of approximately 320.6 °C . This core structure serves as a versatile scaffold for further derivatization and as a synthetic intermediate in natural product chemistry [3].

Why 1,3-Benzodioxole-4,5-diol Cannot Be Substituted by Simple Catechol or Methylenedioxybenzene Analogs


While 1,3-Benzodioxole-4,5-diol shares structural elements with simple catechol and 1,3-benzodioxole, its unique combination of a catechol moiety with a methylenedioxy bridge confers distinct physicochemical properties and synthetic utility that generic analogs lack [1]. The methylenedioxy bridge rigidifies the catechol system, altering both its reactivity and its biological interactions compared to the flexible, unbridged catechol [2]. Conversely, the presence of the two free hydroxyl groups on the aromatic ring imparts reactivity that is absent in the unsubstituted 1,3-benzodioxole core . This dual nature—a protected catechol system with free hydroxyls—makes it a specific and non-interchangeable building block in target-oriented synthesis and medicinal chemistry campaigns where precise molecular architecture is critical [3].

Quantitative Evidence for Differentiating 1,3-Benzodioxole-4,5-diol from Closest Analogs


Melting Point as a Differentiator: Solid vs. Liquid Handling Properties

The melting point of 1,3-Benzodioxole-4,5-diol (99 °C) distinguishes it from structurally similar analogs, impacting handling, storage, and formulation requirements . Compared to catechol (105 °C) and 1,3-benzodioxole (-18 °C), this compound occupies an intermediate melting range, which can simplify purification and processing relative to liquid analogs [1].

physical properties solid-state characterization procurement criteria

Precise Molecular Weight and Mass for Chromatographic Method Development

The exact mass of 1,3-Benzodioxole-4,5-diol is 154.02660867 Da [1]. This precise value is critical for analytical method development and compound identification via high-resolution mass spectrometry (HRMS), distinguishing it from common analogs such as catechol (exact mass 110.036779 g/mol) and sesamol (exact mass 138.031694 g/mol) [2][3].

mass spectrometry analytical chemistry QC/QA

Hydrogen Bonding Capacity: Donor/Acceptor Profile Compared to Analogs

1,3-Benzodioxole-4,5-diol possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors [1]. This profile differs from the unsubstituted 1,3-benzodioxole (0 donors, 2 acceptors) and from sesamol (1 donor, 3 acceptors), indicating a greater capacity for intermolecular hydrogen bonding which influences solubility and target binding [2][3].

molecular interactions solubility drug design

Rotatable Bond Count: Conformational Rigidity vs. Catechol

The compound has zero rotatable bonds, a consequence of the methylenedioxy bridge locking the catechol hydroxyls into a rigid conformation [1]. In contrast, catechol has 1 rotatable bond due to the free rotation of its two hydroxyl groups, leading to different conformational populations and potentially different binding modes [2].

conformational analysis SAR medicinal chemistry

Documented Use as a Specific Intermediate in Natural Product Synthesis

A structurally elaborated derivative of 1,3-Benzodioxole-4,5-diol has been confirmed as a relevant intermediate for the synthesis of speciosins and epoxyquinoids [1]. This specific application is not claimed for simple catechol or 1,3-benzodioxole, indicating a niche utility in target-oriented synthesis.

total synthesis building block natural products

Where 1,3-Benzodioxole-4,5-diol Delivers Value: Evidence-Backed Application Scenarios


Analytical Reference Standard for Chromatographic and MS Method Development

Given its unique exact mass of 154.02660867 Da and specific hydrogen bonding profile (2 donors, 4 acceptors), 1,3-Benzodioxole-4,5-diol serves as a valuable reference standard for developing and validating LC-MS and GC-MS methods aimed at distinguishing it from closely related catechol and methylenedioxybenzene derivatives [1]. Its distinct mass and polarity ensure unambiguous identification in complex biological or environmental matrices.

Medicinal Chemistry Scaffold for Rigid Catechol Mimetics

The compound's rigid framework (zero rotatable bonds) and balanced hydrogen bonding capacity make it an attractive scaffold for medicinal chemists designing conformationally constrained analogs of catechol-containing pharmacophores [1]. This rigidity can potentially enhance target binding selectivity and metabolic stability compared to flexible catechol derivatives .

Key Starting Material in the Total Synthesis of Speciosins and Epoxyquinoids

For synthetic organic chemistry laboratories focused on natural product total synthesis, specifically the speciosin and epoxyquinoid families, 1,3-Benzodioxole-4,5-diol (or its protected derivatives) is a documented and essential intermediate [1]. Its use is justified by established synthetic pathways, and substitution with generic analogs would derail the planned synthetic route.

Physicochemical Property Studies of Bridged Catechol Systems

With its well-defined melting point of 99 °C and computed physicochemical descriptors, 1,3-Benzodioxole-4,5-diol is a model compound for studying the effect of methylenedioxy bridging on the solid-state and solution properties of catechol derivatives [1]. This knowledge is fundamental for understanding the behavior of more complex benzodioxole-containing molecules in formulation and material science.

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